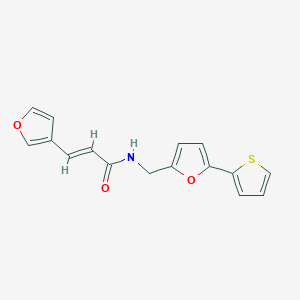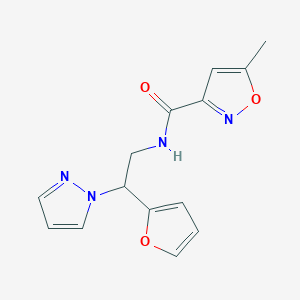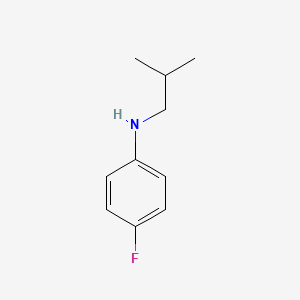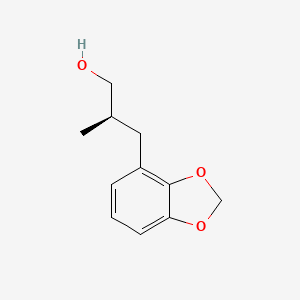
Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a boronic ester, as indicated by the “tetramethyl-1,3,2-dioxaborolan-2-yl” part of the name. Boronic esters are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely show the boron atom at the center, bonded to an oxygen atom and two carbon atoms to form the boronic ester. The “methyl” and “cyanomethyl” groups would be attached to the carbon atoms .Chemical Reactions Analysis
Boronic esters are known to participate in several types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, where the boronic ester reacts with a halide or pseudohalide in the presence of a palladium catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of a boronic ester depend on the specific compound. Generally, they are stable compounds that can be stored for long periods. They are typically solids at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds serve as boric acid ester intermediates with benzene rings, obtained through a three-step substitution reaction. Their structures have been elucidated using techniques such as FTIR, NMR spectroscopy, and mass spectrometry. Additionally, single-crystal X-ray diffraction has provided crystallographic and conformational analyses, while density functional theory (DFT) calculations have further clarified molecular structures, molecular electrostatic potentials, and frontier molecular orbitals, highlighting physicochemical properties (Huang et al., 2021).
Photoluminescence and Coordination Polymers
The hydrothermal synthesis involving this compound has led to the creation of a 2D Cd(II) coordination polymer. This synthesis showcases an in situ [2+3] cycloaddition reaction resulting in a tetrazolate-based ligand, forming a 2D layer network. Photoluminescent analysis of these compounds reveals strong blue emissions, indicating potential applications in materials science for their ligand-centered charge transition properties (Wang et al., 2012).
Photophysical Properties
The synthesis of derivatives such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, which includes modifications at the 5 position of the thiophenyl moiety, has demonstrated unique photophysical properties. These modifications have resulted in significant changes in luminescence properties, suggesting the potential for applications in organic electronics and photonics (Kim et al., 2021).
Hydrogen-Bonded Supramolecular Structures
Research into substituted 4-pyrazolylbenzoates has revealed hydrogen-bonded supramolecular structures in various dimensions. These studies provide insights into the intermolecular interactions that can influence the formation and stability of complex molecular architectures, relevant for the development of molecular sensors and networks (Portilla et al., 2007).
Photopolymerization and Coating Applications
Ester derivatives of ethyl α-hydroxymethylacrylate, synthesized using phase transfer catalysis, have shown rapid photopolymerization rates. This property is indicative of their potential in thin film and coating applications, expanding the repertoire of materials available for rapid photocuring in industrial processes (Avci et al., 1996).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)13-10-11(8-9-18)6-7-12(13)14(19)20-5/h6-7,10H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMILEEIBKLETHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


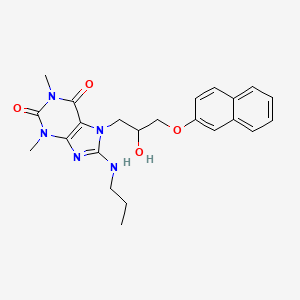
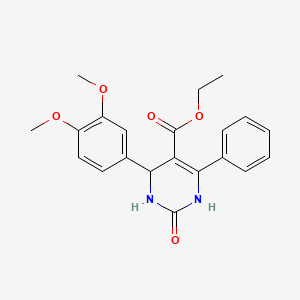
![5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2891811.png)
![6-Cyclopentyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2891815.png)
![1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2891816.png)
![(S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate](/img/structure/B2891819.png)

